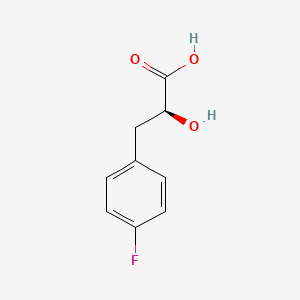

(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid

Vue d'ensemble

Description

Fluorophenyl compounds are widely used in organic synthesis, chemical biology, drug discovery, and materials science . They often serve as intermediates in the production of various chemicals .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis .Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can vary depending on the specific compound. For example, 4-Fluorophenylboronic acid has a molecular formula of C6H6BFO2 and a molecular weight of 139.92 g/mol .Chemical Reactions Analysis

Fluorophenyl compounds can participate in various chemical reactions. For instance, they can undergo direct fluorosulfonylation with fluorosulfonyl radicals to produce sulfonyl fluorides .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds can vary. For example, 4-Fluorophenylboronic acid is a crystalline or fluffy powder with a melting point of 255.0°C to 259.0°C .Applications De Recherche Scientifique

Biosynthetic Pathways and Microbial Production

The compound (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid is closely related to 3-hydroxypropionic acid (3-HP), a biobased platform chemical. Research on 3-HP has focused on its potential in synthesizing novel polymer materials and other derivatives. Several studies have explored biosynthetic pathways for producing 3-HP, emphasizing the engineering of microbes for this purpose. Key aspects include mass and redox balances, thermodynamic favorability, and pathway assembly (Jiang, Meng, & Xian, 2009); (Kumar, Ashok, & Park, 2013).

Industrial and Chemical Applications

3-HP, closely related to (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid, serves as a precursor for various industrial chemicals, including acrylic acid and acrylamide. Its production from renewable resources like glucose and glycerol has been extensively studied, aiming to replace petrochemical feedstocks. Advances in metabolic engineering have improved the yield and efficiency of 3-HP production (Chen et al., 2017); (de Fouchécour et al., 2018).

Biocatalytic Synthesis and Environmental Impact

Biocatalytic synthesis of fluorine-containing compounds like 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) offers environmental advantages over traditional chemical methods. This process involves using engineered E. coli and can lead to the production of other fluorinated compounds, highlighting the environmental and safety benefits of biocatalysis (Liu, Yuan, Jin, & Xian, 2022).

Nematicidal Properties in Endophytic Fungi

3-Hydroxypropionic acid, closely related to the subject compound, has been identified in endophytic fungi. It exhibits selective nematicidal activity against plant-parasitic nematodes, with no observed antimicrobial, cytotoxic, or phytotoxic effects. This discovery opens up new avenues for biological pest control (Schwarz et al., 2004).

Genetic Engineering for Microbial Production

Genetic engineering techniques have been employed to optimize microbial strains for the production of 3-HP. These methods involve modifying specific genes and pathways to enhance the yield and efficiency of 3-HP production, illustrating the intersection of biology and chemical engineering (Xiao-hui, 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDVNWXOYGTHJO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid | |

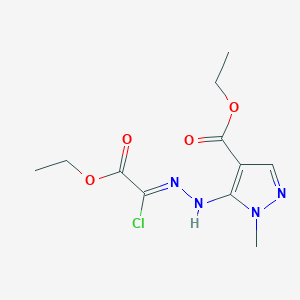

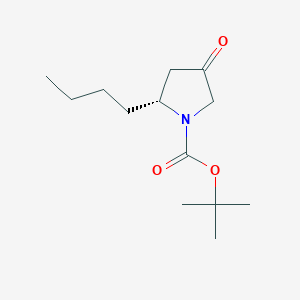

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

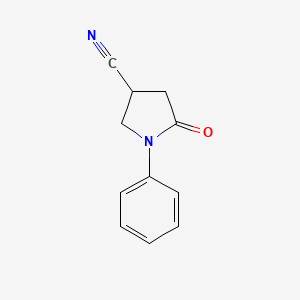

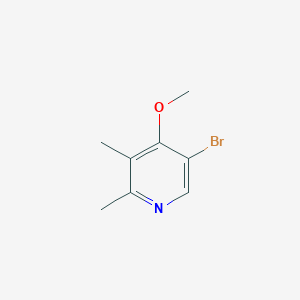

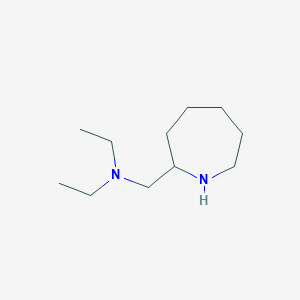

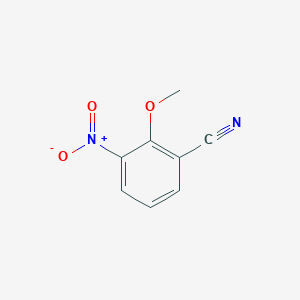

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.